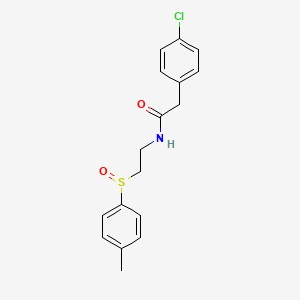

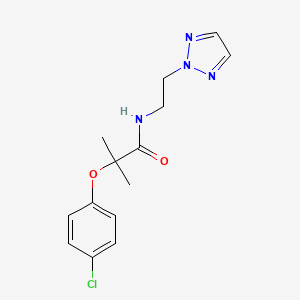

2,5-Dichloro-3-(2-methylphenyl)imidazole-4-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2,5-Dichloro-3-(2-methylphenyl)imidazole-4-carbaldehyde” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .

Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Aplicaciones Científicas De Investigación

Crystal Structures and Synthesis of Imidazole Derivatives

The study of imidazole derivatives, including those related to 2,5-Dichloro-3-(2-methylphenyl)imidazole-4-carbaldehyde, has led to the understanding of their crystal structures and the development of new synthetic methods. For instance, the crystal structures of two imidazole derivatives were elucidated, providing insights into their molecular conformations and interactions, which are crucial for designing compounds with desired chemical and biological activities (Ambalavanan et al., 2003). Furthermore, novel synthesis approaches have been developed for imidazole derivatives, demonstrating their potential as antimicrobial agents through a Vilsmeier–Haack reaction approach, highlighting their broad spectrum of antimicrobial activities (Bhat et al., 2016).

Development of New Chemical Entities

The research on imidazole derivatives extends to the development of new chemical entities with significant biological activities. For example, new 4-methyl-5-imidazole carbaldehyde derivatives were synthesized, which could serve as precursors for further chemical transformations into compounds displaying biological activities (Orhan et al., 2019). This research signifies the role of imidazole derivatives in medicinal chemistry as building blocks for the synthesis of biologically active molecules.

Catalytic Reactions and Material Synthesis

Imidazole derivatives have also been explored in catalytic reactions and material synthesis. The copper-catalyzed oxidative coupling reaction of α,β-unsaturated aldehydes with amidines, for instance, enables the synthesis of 1,2,4-trisubstituted-1H-imidazole-5-carbaldehydes, showcasing the utility of these derivatives in synthesizing complex molecules under mild conditions (Li et al., 2015).

Luminescence Sensing

Additionally, imidazole-based compounds have found applications in luminescence sensing. Lanthanide metal-organic frameworks based on dimethylphenyl imidazole dicarboxylate have demonstrated selective sensitivity to benzaldehyde derivatives, illustrating their potential as fluorescence sensors for chemical detection (Shi et al., 2015).

Mecanismo De Acción

Mode of Action

Imidazole derivatives often act by binding to their target proteins and modulating their activity .

Biochemical Pathways

Without specific information on “2,5-Dichloro-3-(2-methylphenyl)imidazole-4-carbaldehyde”, it’s difficult to say which biochemical pathways it might affect. Imidazole derivatives are involved in a wide range of biochemical processes .

Pharmacokinetics

Imidazole derivatives, in general, are often well absorbed and distributed in the body, and they are metabolized by various enzymes before being excreted .

Result of Action

The effects of imidazole derivatives can vary widely depending on their specific targets and mode of action .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can often affect the action of imidazole derivatives .

Direcciones Futuras

Propiedades

IUPAC Name |

2,5-dichloro-3-(2-methylphenyl)imidazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N2O/c1-7-4-2-3-5-8(7)15-9(6-16)10(12)14-11(15)13/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBSVZMVZMLHPMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=C(N=C2Cl)Cl)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dichloro-3-(2-methylphenyl)imidazole-4-carbaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Phenyl-6H-pyrimido[4,5-d]pyrimidin-5-one](/img/structure/B2426998.png)

![2-{1-[(1-Cyanocyclohexyl)(methyl)carbamoyl]ethoxy}benzoic acid](/img/structure/B2427000.png)

![(5-Bromofuran-2-yl)(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2427001.png)